molecular formula C23H24O5 B11985233 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one

Cat. No.: B11985233
M. Wt: 380.4 g/mol
InChI Key: NVPSRXIQWOOXQY-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is a complex organic compound with a unique structure that combines elements of benzodioxin and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Synthesis of the chromenone core: This involves the condensation of a suitable phenol derivative with a diketone, followed by cyclization.

    Introduction of the propan-2-yloxy and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propan-2-yloxy)ethan-1-amine
  • [1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl][3-(propan-2-yloxy)propyl]amine

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced bioactivity or improved stability, compared to similar compounds.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-propan-2-yloxy-6-propylchromen-4-one

InChI

InChI=1S/C23H24O5/c1-4-5-16-10-17-21(12-20(16)28-14(2)3)27-13-18(23(17)24)15-6-7-19-22(11-15)26-9-8-25-19/h6-7,10-14H,4-5,8-9H2,1-3H3

InChI Key

NVPSRXIQWOOXQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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